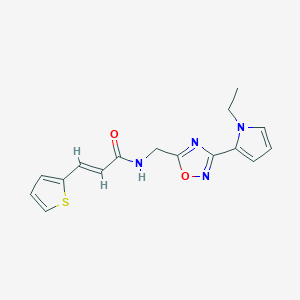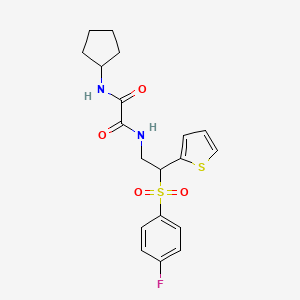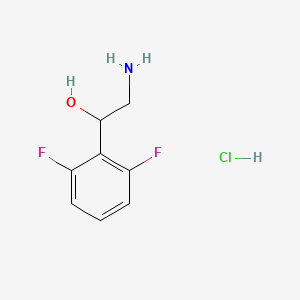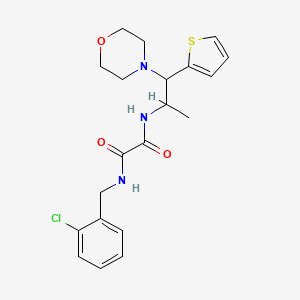
1,3-フェニレンジカルバメートジ-tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 1,3-phenylenedicarbamate is a colorless crystalline solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .
Molecular Structure Analysis
The molecular formula of Di-tert-butyl 1,3-phenylenedicarbamate is C16H24N2O4 . Its molecular weight is 308.37 g/mol . The InChI code for this compound is 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) .Chemical Reactions Analysis
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .Physical and Chemical Properties Analysis
Di-tert-butyl 1,3-phenylenedicarbamate is a white to yellow solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .科学的研究の応用
有機合成
“1,3-フェニレンジカルバメートジ-tert-ブチル”は有機合成において広く保護基として使用されています . これは、化学反応中に不要な副反応を避けるために、ヒドロキシル官能基を保護し、その安定性を維持することができます .
製薬業界
製薬業界では、“1,3-フェニレンジカルバメートジ-tert-ブチル”は、複雑な有機化合物の合成に頻繁に使用されています . これは、薬物分子の特性を修飾し、その安定性、溶解性、または生物学的利用能を向上させるために使用できます。
化学工業
製薬業界での使用と同様に、“1,3-フェニレンジカルバメートジ-tert-ブチル”は、化学工業でも複雑な有機化合物の合成に使用されています . これは、特定の特性を持つ幅広い材料を作成するために使用できます。
ルイス酸反応
この化合物は、ルイス酸およびフラストレーションされたルイス対(FLP)と反応して、ジアゼン化合物を形成することが示されています . この反応経路は、ルイス酸の立体および電子的な考慮事項によって影響を受ける可能性があります .
二環式複素環状生成物の形成
“1,3-フェニレンジカルバメートジ-tert-ブチル”は、9-BBNと反応すると、二環式複素環状生成物を形成します . この反応は、この化合物が複雑な構造を作成するための汎用性を示しています。
ジアゼン化合物の形成
“1,3-フェニレンジカルバメートジ-tert-ブチル”をBF3または[Et3Si][B(C6F5)4]と反応させると、ジアゼン化合物が単離されます . これらの化合物は、有機合成や材料科学など、さまざまな分野で潜在的な用途を持っています。
作用機序
Target of Action
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .
Mode of Action
The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .
Biochemical Pathways
Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .
Pharmacokinetics
As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .
Result of Action
The primary result of the action of Di-tert-butyl 1,3-phenylenedicarbamate is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .
Action Environment
The action, efficacy, and stability of Di-tert-butyl 1,3-phenylenedicarbamate can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .
特性
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMQVCDCFYAPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)


![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
